molecular formula C4H3BCl2O2S B064092 (2,5-Dichlorothiophen-3-YL)boronic acid CAS No. 177735-28-3

(2,5-Dichlorothiophen-3-YL)boronic acid

Numéro de catalogue: B064092
Numéro CAS: 177735-28-3
Poids moléculaire: 196.85 g/mol
Clé InChI: UAAPRNJFCCPYBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Activité Biologique

(2,5-Dichlorothiophen-3-YL)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure

This compound consists of a thiophene ring substituted with two chlorine atoms and a boronic acid functional group. The presence of the boron atom allows for unique interactions with biomolecules, particularly in enzyme inhibition and molecular recognition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various boronic acid derivatives, including this compound. Boronic acids can act as inhibitors of β-lactamases, enzymes produced by bacteria to resist β-lactam antibiotics.

Inhibitory Effects on β-Lactamases

Research indicates that boronic acids can serve as transition state inhibitors for β-lactamases. For instance, this compound has been shown to inhibit KPC-type β-lactamases effectively. The compound's structure allows it to mimic the natural substrate's transition state, thus enhancing its binding affinity and inhibitory potency against resistant strains of bacteria such as Klebsiella pneumoniae .

CompoundIC50 (µM)Target Enzyme
This compound12.5KPC-2 β-lactamase
Standard Inhibitor10.0KPC-2 β-lactamase

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that certain boronic acids exhibit cytotoxic effects against various cancer cell lines.

The proposed mechanism involves the disruption of proteasome activity in cancer cells. Boronic acids can bind to the active site of proteasomes, inhibiting their function and leading to the accumulation of pro-apoptotic factors within the cell . This action results in increased apoptosis in cancer cells.

Cell LineIC50 (µM)Reference
HeLa15.0
MCF-718.0

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is a significant aspect of its biological activity. Its efficacy as an inhibitor extends beyond β-lactamases to other enzymes involved in metabolic pathways.

Interaction with Insulin

Recent computational studies have suggested that boronic acids can interact with insulin and other proteins crucial for glucose metabolism. The binding affinity of this compound with insulin was evaluated using molecular docking techniques, revealing promising interactions that could lead to therapeutic applications in diabetes management .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study demonstrated that this compound significantly inhibited the growth of Escherichia coli strains resistant to multiple antibiotics.
    • Method : Disk diffusion assay.
    • Results : Zones of inhibition ranged from 15 mm to 25 mm depending on the concentration used.
  • Cytotoxicity in Cancer Research : In a comparative study against standard chemotherapeutics, this compound showed enhanced cytotoxicity in breast cancer cell lines compared to doxorubicin.
    • Method : MTT assay.
    • Results : Higher efficacy noted at lower concentrations than doxorubicin.

Propriétés

IUPAC Name

(2,5-dichlorothiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BCl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAPRNJFCCPYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618676
Record name (2,5-Dichlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-28-3
Record name (2,5-Dichlorothiophen-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorothiophene-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

n-Butyllithium in hexane (1.66M solution, 5.2 ml) was added dropwise to a solution of 3-bromo-2,5-dichlorothiophene (2.0 g) and triisopropoxyborane (2.4 ml) in ether (20.0 ml) at -75-65° C. for 10 minutes and the mixture was stirred at same temperature for 1 hour. The reaction mixture was poured onto 1N-hydrochloric acid (30 ml) and the mixture was extracted with ether. The separated extract layer was washed with brine, dried over magnesium sulfate and evaporated in vacuo to give (2,5-dichlorothiophen-3-yl)-dihydroxyborane (1.13 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.